6beta-Hydroxyandrostenedione
Description
Contextualization of 6beta-Hydroxyandrostenedione as a Steroid Metabolite
This compound is a steroid metabolite derived from the endogenous steroid androstenedione (B190577). nih.gov It is chemically defined as androst-4-ene-3,17-dione substituted by a hydroxy group at the 6β position. nih.gov Its formation is a key step in the metabolic processing of androgens. The primary route of its synthesis involves the enzymatic hydroxylation of androstenedione. pharmgkb.orgnih.gov This conversion is predominantly catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily. nih.govresearchgate.netebi.ac.uk
In human liver microsomes, 6β-hydroxylation is the principal pathway for the oxidative metabolism of several steroid substrates, including androstenedione, testosterone (B1683101), and progesterone (B1679170). pharmgkb.org Studies have established that a single enzyme, identified as P450NF or a closely related form (now known as CYP3A4), is the main catalyst for 6β-hydroxylation of these steroids. pharmgkb.orgnih.gov The formation of this compound is a significant event in steroid metabolism, and its measurement can serve as a biomarker for the activity of specific drug-metabolizing enzymes like CYP3A4. researchgate.netresearchgate.net
Overview of Steroidogenic Pathways and Intermediates
Steroidogenesis is the biological process for producing steroid hormones from cholesterol. fullscript.comwikidoc.org This intricate network of metabolic pathways involves numerous intermediate compounds and specific enzymes. wikidoc.orgoncohemakey.com The process begins with the conversion of cholesterol to pregnenolone (B344588) inside the mitochondria, a reaction catalyzed by the enzyme CYP11A1. scielo.brmdpi.com Pregnenolone is the universal precursor for all steroid hormones. scielo.br
From pregnenolone, steroidogenesis diverges into several major pathways to produce progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens. fullscript.com A key intermediate, androstenedione, is synthesized via two main routes:
The Δ⁵ Pathway: Pregnenolone is converted to 17α-hydroxypregnenolone by CYP17A1. This is then converted to dehydroepiandrosterone (B1670201) (DHEA) by the 17,20-lyase activity of the same enzyme. DHEA is subsequently converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase (HSD3B2). mdpi.comnih.govwikipedia.org
The Δ⁴ Pathway: Pregnenolone is converted to progesterone, which is then hydroxylated to 17α-hydroxyprogesterone. 17α-hydroxyprogesterone can be converted directly to androstenedione by the 17,20-lyase activity of CYP17A1. wikipedia.org
Androstenedione itself is a crucial junction point in steroid synthesis. It can be converted to testosterone by 17β-hydroxysteroid dehydrogenase or to estrogens like estrone (B1671321) by the enzyme aromatase (CYP19A1). fullscript.comwikipedia.org The production of androstenedione in the adrenal glands is regulated by ACTH, while gonadal production is controlled by gonadotropins. allinahealth.org
Significance of Hydroxylation in Steroid Metabolism
Hydroxylation, the introduction of a hydroxyl (-OH) group into a compound, is a fundamental reaction in steroid metabolism. researchgate.net This process is primarily mediated by cytochrome P450 monooxygenases (CYPs), a diverse family of heme-containing enzymes. acs.orgmdpi.comfrontiersin.org These enzymes are involved in the biosynthesis and degradation of various essential biological compounds, including steroids. researchgate.netnih.gov
The addition of hydroxyl groups serves several critical functions:
Increased Polarity: Steroids are inherently lipophilic (fat-soluble). Hydroxylation increases their polarity and water solubility. asm.org This modification is crucial for facilitating their excretion from the body, typically in urine, thereby preventing their accumulation.
Altered Biological Activity: The position and stereochemistry of the added hydroxyl group can dramatically alter the biological activity of a steroid. nih.govasm.org Hydroxylation can either activate, inactivate, or change the function of a steroid hormone, allowing for precise regulation of hormonal signaling.
Functional Diversification: CYP-mediated hydroxylation is a key tool for the functional diversification of steroids. asm.org For example, 11β-hydroxylation is essential for the synthesis of glucocorticoids like cortisol, while aromatization (which involves hydroxylation steps) is required to produce estrogens. scielo.br
The 6β-hydroxylation of androgens like androstenedione and testosterone is a major metabolic pathway in humans, catalyzed mainly by CYP3A4. pharmgkb.orgresearchgate.netmedscape.com This specific reaction highlights the central role of hydroxylation in drug and steroid metabolism, making enzymes like CYP3A4 a focal point of pharmacological and biochemical research. nih.govwikipedia.org
Interactive Data Tables
Below are interactive tables summarizing key enzymes in steroid metabolism and the specific reaction forming this compound.
Table 1: Key Enzymes in Steroid Metabolism and their Functions
| Enzyme | Function | Pathway Involvement |
| CYP11A1 (P450scc) | Converts cholesterol to pregnenolone. scielo.br | Initial step of steroidogenesis. scielo.br |
| CYP17A1 (17α-hydroxylase/17,20-lyase) | 17α-hydroxylates pregnenolone and progesterone; converts 17α-hydroxypregnenolone to DHEA. nih.govwikipedia.org | Androgen synthesis. nih.gov |
| 3β-HSD (3β-hydroxysteroid dehydrogenase) | Converts Δ⁵ steroids (e.g., DHEA) to Δ⁴ steroids (e.g., androstenedione). mdpi.comwikipedia.org | Multiple steroid pathways. |
| 17β-HSD (17β-hydroxysteroid dehydrogenase) | Interconverts androstenedione and testosterone. wikipedia.org | Androgen and estrogen metabolism. |
| CYP19A1 (Aromatase) | Converts androgens (androstenedione, testosterone) to estrogens (estrone, estradiol). fullscript.comwikipedia.org | Estrogen synthesis. |
| CYP3A4 | Catalyzes 6β-hydroxylation of androstenedione, testosterone, and progesterone. pharmgkb.orgresearchgate.net | Steroid and drug metabolism. wikipedia.org |
| CYP11B1 (11β-hydroxylase) | Catalyzes the final step in cortisol synthesis and converts androstenedione to 11β-hydroxyandrostenedione. bham.ac.uk | Glucocorticoid synthesis. |
Table 2: Formation of this compound
| Substrate | Enzyme | Product | Reaction Type |
| Androstenedione | CYP3A4 pharmgkb.orgresearchgate.net | This compound nih.gov | Hydroxylation |
Structure
3D Structure
Properties
IUPAC Name |
(6R,8R,9S,10R,13S,14S)-6-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAMBAWFDOYFOD-DQXCSHPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)CC[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70978883 | |
| Record name | 6beta-Hydroxy-4-androstene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63-00-3 | |
| Record name | 6β-Hydroxyandrostenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-4-androstene-3,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6beta-Hydroxy-4-androstene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6.BETA.-HYDROXYANDROSTENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E9225W0A9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymatic Biosynthesis and Stereospecific Hydroxylation of Androstenedione
Cytochrome P450 Enzyme Systems in 6β-Hydroxylation
The conversion of androstenedione (B190577) to 6β-hydroxyandrostenedione is primarily carried out by a group of enzymes known as cytochrome P450s (CYPs). nih.gov These enzymes are essential for the metabolism of a wide array of substances, including steroid hormones. pharmgkb.orgwikipedia.orgwikipedia.org The 6β-hydroxylation reaction is a major pathway in the oxidative metabolism of androstenedione. nih.govpharmgkb.org
Role of Specific CYP Isoforms (e.g., CYP3A4, CYP3A5, CYP3A10)
Several specific isoforms of the cytochrome P450 family have been identified as key players in the 6β-hydroxylation of androstenedione.
CYP3A4: This is a major human P450 enzyme and is considered a primary catalyst for the 6β-hydroxylation of androstenedione. researchgate.netresearchgate.netnih.gov Studies have confirmed that incubating CYP3A4 with androstenedione results in the formation of 6β-hydroxyandrostenedione. researchgate.netnih.gov CYP3A4 is also responsible for the 6β-hydroxylation of other steroids like testosterone (B1683101) and progesterone (B1679170). nih.govresearchgate.netmedscape.com The activity of CYP3A4 can be influenced by the presence of other steroids, with some increasing its metabolic activity. nih.gov
CYP3A5: This isoform also actively catalyzes the 6β-hydroxylation of androstenedione, along with testosterone and progesterone. wikipedia.orguniprot.orggenecards.orgsigmaaldrich.com While both CYP3A4 and CYP3A5 perform this function, their kinetic properties can differ. For instance, the Michaelis constants (Km) for CYP3A5-mediated 6β-hydroxylation of testosterone and progesterone are roughly double those for CYP3A4. drugbank.com
CYP3A10: Research on hamster liver has identified CYP3A10 as an active catalyst of steroid hormone 6β-hydroxylation. nih.gov This enzyme was shown to effectively hydroxylate androstenedione, testosterone, and progesterone at the 6β position. nih.gov
Other Isoforms: While the CYP3A subfamily is predominant, other isoforms may also contribute. For example, in sheep liver, a P450 from the IIIA subfamily is implicated in steroid 6β-hydroxylation. nih.gov
NADPH-Hemoprotein Reductase in the Hydroxylation Cycle
The catalytic cycle of cytochrome P450 enzymes, including the 6β-hydroxylation of androstenedione, is dependent on an electron transfer chain. A crucial component of this system is NADPH-hemoprotein reductase, also known as cytochrome P450 reductase. uniprot.orggenecards.orgwikipedia.org This enzyme is responsible for transferring electrons from NADPH to the cytochrome P450, a necessary step for the activation of molecular oxygen and subsequent hydroxylation of the substrate. uniprot.orggenecards.orgwikipedia.org The presence of this reductase significantly enhances the steroid hydroxylation activity of CYP enzymes. nih.gov The reaction can be summarized as:
RH + [reduced NADPH-hemoprotein reductase] + O₂ → ROH + [oxidized NADPH-hemoprotein reductase] + H₂O qmul.ac.uk
Substrate Specificity of 6β-Hydroxylases
The enzymes responsible for 6β-hydroxylation exhibit a degree of specificity for their substrates.
Androstenedione as a Primary Substrate
Androstenedione is a well-established primary substrate for 6β-hydroxylase activity. nih.govpharmgkb.orgnih.gov The 6β-hydroxylation of androstenedione is a major metabolic pathway catalyzed by enzymes like CYP3A4 and CYP3A5. pharmgkb.orgresearchgate.netnih.gov The high correlation in the rates of 6β-hydroxylation for androstenedione, testosterone, and progesterone across different liver samples suggests that a single P450 enzyme is the main catalyst for all three substrates. nih.govpharmgkb.org
Testosterone and Progesterone as Related Substrates
The 6β-hydroxylases that act on androstenedione also metabolize other structurally similar steroid hormones, notably testosterone and progesterone.
Testosterone: Numerous studies have demonstrated that testosterone is a substrate for 6β-hydroxylation by CYP3A4, CYP3A5, and CYP3A10. nih.govuniprot.orgnih.govreactome.org In fact, testosterone 6β-hydroxylation is often used as a marker reaction for CYP3A4 activity. researchgate.netnih.govnih.gov
Progesterone: Progesterone is also readily hydroxylated at the 6β-position by the same set of enzymes. pharmgkb.orguniprot.orgnih.gov The rates of 6β-hydroxylation for progesterone are highly correlated with those of androstenedione and testosterone. pharmgkb.org
The following table summarizes the catalytic activity of CYP3A10 on these three steroid substrates:
| Substrate | 6β-Hydroxylation Rate (pmol/min/mg protein) |
| Androstenedione | 107 ± 19 |
| Testosterone | 288 ± 23 |
| Progesterone | 150 ± 7 |
Data from studies on expressed hamster CYP 3A10 co-transfected with NADPH:P450 reductase cDNA in COS cells. nih.gov
Regioselectivity and Stereochemistry of Hydroxylation at C6
The hydroxylation of androstenedione by cytochrome P450 enzymes is a highly controlled process in terms of where the hydroxyl group is added (regioselectivity) and its spatial orientation (stereochemistry).
The hydroxylation reaction predominantly occurs at the 6β-position of the steroid nucleus. nih.govpharmgkb.orgnih.gov This indicates a high degree of regioselectivity by the enzyme, which preferentially directs the oxidation to this specific carbon atom. nih.gov While other minor hydroxylation products can be formed, 6β-hydroxylation is the major metabolic route for androstenedione and related steroids in human liver microsomes. nih.govpharmgkb.org
Cellular and Tissue Localization of 6β-Hydroxylation Activity
The biological conversion of androstenedione to 6β-hydroxyandrostenedione is not uniformly distributed throughout the body. This stereospecific hydroxylation is predominantly carried out by specialized enzyme systems located in specific organelles within the cells of certain tissues. The liver is the principal site of this metabolic activity, although other, extrahepatic tissues also demonstrate the capacity for steroid hydroxylation.
Hepatic Microsomal Enzyme Systems
The liver is the primary organ responsible for the metabolism of steroid hormones, including the 6β-hydroxylation of androstenedione. nih.gov This metabolic function is localized within the microsomes, which are vesicles formed from the endoplasmic reticulum of liver cells. These microsomes contain a superfamily of heme-containing enzymes known as cytochrome P450s (CYPs). nih.gov
Research has identified 6β-hydroxylation as a major route of NADPH-dependent oxidative metabolism for androstenedione in human liver microsomal fractions. nih.gov Studies have demonstrated that the rates of 6β-hydroxylation for androstenedione, testosterone, and progesterone are highly correlated across numerous individual microsomal preparations, which strongly suggests that a single cytochrome P450 enzyme is the main catalyst for this reaction with all three substrates. nih.gov
| Enzyme Family | Key Enzyme | Substrate(s) | Primary Metabolic Reaction | Cellular Location |
| Cytochrome P450 | CYP3A4 (P-450NF) | Androstenedione, Testosterone, Progesterone | 6β-hydroxylation | Hepatic Microsomes |
| Cytochrome P450 | CYP2C9, CYP2C19 | Testosterone | Minor hydroxylation pathways (e.g., 2β, 15β, 16β) | Hepatic Microsomes |
Extrahepatic Sites of Steroid Hydroxylation
While the liver is the main site of 6β-hydroxylation, the enzymes responsible for this reaction are also found in other tissues. The expression of cytochrome P450 enzymes outside the liver contributes to localized steroid metabolism.
The kidney is a significant extrahepatic site of steroid metabolism. nih.gov Specifically, the enzyme CYP3A5, a member of the same subfamily as the primary hepatic enzyme CYP3A4, is expressed in the kidney. nih.gov CYP3A5 is known to catalyze the 6β-hydroxylation of endogenous steroids like cortisol. nih.gov Its presence in the kidney indicates a capacity for local 6β-hydroxylation of other steroids, playing a role in the tissue-specific regulation of hormone activity. nih.gov
The brain is another extrahepatic site where steroid metabolism occurs. Enzymes such as aromatase and 3β-hydroxysteroid dehydrogenase (3β-HSD), which are crucial for converting dehydroepiandrosterone (B1670201) (DHEA) into androstenedione and subsequently into estrogens, are found in various brain regions. oup.com Although direct evidence for the 6β-hydroxylation of androstenedione in the brain is less documented in these specific sources, the presence of a complex steroidogenic enzymatic machinery highlights the brain's capacity for localized steroid transformations. oup.com
| Enzyme | Tissue Location | Known Function |
| CYP3A5 | Kidney | Catalyzes 6β-hydroxylation of steroids (e.g., cortisol). nih.gov |
| Aromatase | Brain (Hypothalamus, Amygdala, etc.) | Converts androgens (e.g., androstenedione) to estrogens. oup.com |
| 3β-HSD | Brain | Converts DHEA to androstenedione. oup.com |
Metabolic Fates and Downstream Transformations of 6beta Hydroxyandrostenedione
Pathways of Further Metabolism of 6beta-Hydroxysteroids
The introduction of a hydroxyl group at the 6beta position of the steroid nucleus, primarily catalyzed by cytochrome P450 enzymes such as CYP3A4, marks a significant step in steroid metabolism. researchgate.netebi.ac.ukmedscape.comwikipedia.orgwikipedia.org However, 6beta-Hydroxyandrostenedione is not an end-product; it undergoes further enzymatic modifications that continue its transformation cascade.
One documented pathway involves the oxidation of the 6beta-hydroxy group, converting it into a 6-oxo steroid. nih.gov Additionally, this compound can be subject to reductive metabolism. This leads to the formation of other 6-hydroxylated steroids, including 6beta-hydroxyandrosterone (6β-OH Andro) and 6beta-hydroxyetiocholanolone (6β-OH Etio). researchgate.net There is also evidence of interconversion with other 6-hydroxylated steroids, such as the formation of 6beta-hydroxytestosterone (B48783) from this compound, a reaction that involves the reduction of the C-17 ketone. ebi.ac.uk These downstream reactions create a variety of metabolites that can be further processed for excretion.
Table 1: Key Downstream Metabolites of this compound
| Precursor | Metabolite | Transformation | Primary Enzyme Family |
|---|---|---|---|
| This compound | 6-oxo-androstenedione | Oxidation of the 6beta-hydroxy group | Oxidoreductases |
| This compound | 6beta-Hydroxyandrosterone | A-ring reduction | Reductases |
| This compound | 6beta-Hydroxyetiocholanolone | A-ring reduction | Reductases |
Conjugation Reactions of Hydroxylated Steroids
Following the initial (Phase I) metabolic reactions like hydroxylation, steroid metabolites undergo Phase II conjugation reactions. abdn.ac.uk These processes involve attaching an endogenous molecule, such as glucuronic acid or sulfate (B86663), to the steroid. abdn.ac.uknih.gov This modification significantly increases the water solubility of the metabolites, which facilitates their transport and ultimate excretion from the body via urine or bile and generally renders them biologically inactive. abdn.ac.uknih.govwikipedia.org
Glucuronidation is a major Phase II pathway for the elimination of a wide array of substances, including androgens, estrogens, and their metabolites. wikipedia.org The process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are found predominantly in the liver. wikipedia.org Studies on androstenedione (B190577) administration have shown that its metabolites are largely excreted as glucuronide conjugates. oup.comoup.com Research has identified that hydroxylated metabolites of androstenedione, including 6beta-hydroxy derivatives, are found within the glucuronide fraction of urine, confirming this as a key route for their clearance. researchgate.net
Sulfation is another critical conjugation reaction for steroids, catalyzed by sulfotransferase (SULT) enzymes. nih.gov This pathway is particularly significant for the metabolites of this compound. Research has demonstrated that the downstream reduced metabolites, specifically 6beta-hydroxyandrosterone, 6beta-hydroxyetiocholanolone, and 6beta-hydroxyepiandrosterone, are found in higher concentrations as sulfate conjugates compared to their glucuronidated forms. researchgate.net Furthermore, these sulfated metabolites are detectable in urine for a longer duration, suggesting that sulfation is a prominent and potentially more stable clearance pathway for these specific compounds. researchgate.net
Table 2: Comparison of Conjugation Pathways for 6beta-Hydroxysteroid Metabolites
| Conjugation Pathway | Key Enzyme Family | Effect on Metabolite | Relevance to 6beta-Hydroxysteroids |
|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Increases water solubility for excretion. wikipedia.org | A confirmed pathway for the clearance of hydroxylated androstenedione metabolites. researchgate.net |
Glucuronidation Pathways
Role as an Intermediate in Broader Steroid Hormone Synthesis and Inactivation
The formation of this compound is not an isolated event but rather a pivotal juncture in the broader regulation of steroid hormone balance. The 6beta-hydroxylation of androgens is generally considered a step toward inactivation and clearance. medscape.comwikipedia.org
The influence of this compound formation extends to estrogen metabolism due to the shared precursor, androstenedione. Androstenedione is the direct substrate for the enzyme aromatase (CYP19A1), which converts it into estrone (B1671321), a primary estrogen. nih.govzrtlab.comglowm.com The metabolic fate of androstenedione is thus determined by the competing activities of enzymes like CYP3A4 and aromatase. nih.gov When CYP3A4 activity is high, more androstenedione is converted to this compound, which reduces the amount of substrate available for aromatase to produce estrone. ebi.ac.uknih.gov This competition places the 6beta-hydroxylation pathway in a position to indirectly regulate the rate of estrogen synthesis, highlighting the interconnectedness of steroid metabolic networks.
Interplay within Androgen Biosynthesis
Flux and Interconversion Dynamics within Steroid Metabolomes
Within the complex and interconnected network of steroid metabolism, the flow, or flux, of any single compound is governed by the dynamic interplay of enzymatic reactions. For this compound (6β-OH-A4), its position within the steroid metabolome is primarily defined by its formation from a major androgen precursor and its reversible conversion to a corresponding 17β-hydroxysteroid. The dynamics of these transformations are dictated by enzyme kinetics, substrate availability, and the expression levels of the catalyzing enzymes in specific tissues.
The principal route for the formation of 6β-OH-A4 is the hydroxylation of androstenedione. This reaction is predominantly catalyzed by Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug and steroid metabolism. researchgate.net The 6β-hydroxylation of androstenedione is analogous to the well-characterized 6β-hydroxylation of testosterone (B1683101), which is a primary metabolic pathway for testosterone clearance and is also mediated by CYP3A4. researchgate.netnih.gov
Once formed, 6β-OH-A4 is subject to interconversion with its 17-hydroxy counterpart, 6beta-hydroxytestosterone (6β-OH-T). This reversible reaction involves the reduction of the 17-keto group of 6β-OH-A4 to a 17β-hydroxy group, yielding 6β-OH-T, and the corresponding oxidation of 6β-OH-T back to 6β-OH-A4. This interconversion is catalyzed by members of the 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamily of enzymes. wikipedia.orgnih.gov The direction of this equilibrium is not static; it depends on the specific 17β-HSD isoenzyme present, the cellular redox state (the ratio of cofactors NAD+/NADH or NADP+/NADPH), and the relative concentrations of the two steroids. nih.govnih.gov For instance, some 17β-HSD isoenzymes preferentially catalyze the reductive reaction (androstenedione to testosterone), while others favor the oxidative direction. nih.gov
The subsequent metabolic fate of 6β-OH-A4 appears to be limited. A critical step in the elimination of many steroids is glucuronidation, a Phase II conjugation reaction that increases water solubility and facilitates excretion. cas.cz However, research investigating the glucuronidation of a range of hydroxylated steroids by human liver microsomes found that steroids with a 6β-hydroxy group were not substrates for this process. nih.gov This suggests that direct conjugation of 6β-OH-A4 is not a significant clearance pathway and that its metabolic flux is tightly channeled through its interconversion with 6β-OH-T or other potential, less characterized transformations.
The tables below summarize the key metabolic transformations and the associated enzyme kinetic data, providing a quantitative insight into the dynamics governing the metabolic fate of this compound.
Table 1: Metabolic Transformations of this compound and Related Precursors
| Substrate | Enzyme | Reaction Type | Product(s) |
|---|---|---|---|
| Androstenedione | Cytochrome P450 3A4 (CYP3A4) | 6β-Hydroxylation | This compound |
| This compound | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | 17-Keto Reduction | 6beta-Hydroxytestosterone |
| 6beta-Hydroxytestosterone | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | 17β-Hydroxy Oxidation | This compound |
| Androstenedione | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | 17-Keto Reduction | Testosterone |
| Androstenedione | Aromatase (CYP19A1) | Aromatization | Estrone |
| This compound | UDP-glucuronosyltransferases (UGTs) | Glucuronidation | Not observed in human liver microsomes nih.gov |
Table 2: Selected Enzyme Kinetic Parameters for Related Steroid Conversions
| Enzyme | Substrate | Reaction | Km (μM) | Notes | Source |
|---|---|---|---|---|---|
| CYP3A4 | Testosterone | 6β-Hydroxylation | 23 - 40 | Data from human liver microsomes. | nih.gov |
| CYP3A4 | Testosterone | 1β-Hydroxylation | 17 | Data from reconstituted enzyme. | genecards.org |
| CYP3A4 | Testosterone | 2β-Hydroxylation | 44 | Data from reconstituted enzyme. | genecards.org |
| CYP19A1 (Aromatase) | Androstenedione | Aromatization | ~0.26 | Data from human placental microsomes. | researchgate.net |
| 17β-HSD Type 3 | Androstenedione | Reduction to Testosterone | - | Described as having high efficiency. | nih.gov |
| 17β-HSD Type 6 | Androsterone | Oxidation | 0.2 | Data from rat enzyme. | uniprot.org |
Analytical Methodologies for the Characterization and Quantification of 6beta Hydroxyandrostenedione
Mass Spectrometric Detection and Identification
Mass spectrometry (MS) is the definitive technique for the identification and quantification of 6β-hydroxyandrostenedione, providing high specificity and sensitivity. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).
Single Quadrupole Mass Spectrometry (MS)
A single quadrupole mass spectrometer is a common type of mass analyzer that can be coupled with either GC or LC. waters.commetrolab.blog In GC-MS analysis, after the compounds are separated by the GC column, they enter the mass spectrometer where they are ionized, and the resulting fragments are detected. nih.gov While effective for many applications, single quadrupole instruments may lack the sensitivity and specificity required for the reliable quantification of very low concentrations of metabolites like 6β-hydroxyandrostenedione in complex matrices. nih.govresearchgate.net The presence of interfering substances can sometimes lead to ambiguous results. nih.gov
Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity and Sensitivity
Tandem mass spectrometry, or MS/MS, significantly enhances the specificity and sensitivity of detection. researchgate.netnih.govdntb.gov.uaresearcher.life This technique involves two stages of mass analysis. creative-proteomics.com In the first stage, a specific precursor ion (the molecular ion of 6β-hydroxyandrostenedione, for example) is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage. creative-proteomics.comforensicrti.org This process, known as multiple reaction monitoring (MRM), is highly specific because it monitors a unique transition from a precursor ion to a product ion. unito.it
LC-MS/MS is a widely used platform for steroid analysis, combining the excellent separation of UPLC with the sensitive and specific detection of tandem mass spectrometry. frontiersin.orgplos.org This combination allows for the accurate quantification of multiple steroids, including 6β-hydroxyandrostenedione, even at very low concentrations. nih.govmdpi.com
| Technique | Precursor Ion (m/z) | Product Ion (m/z) | Application Context | Reference |
| LC-MS/MS | 305.11 | 105.31 | Detection of 6β-hydroxytestosterone (structurally similar) | google.com |
| LC-MS/MS | Not specified for 6β-hydroxyandrostenedione | Not specified for 6β-hydroxyandrostenedione | General steroid profiling | mdpi.com |
Isotope Ratio Mass Spectrometry (IRMS) for Origin Assessment
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the origin of a substance, for example, to distinguish between endogenous (naturally produced by the body) and exogenous (synthetic) steroids. researcher.life This is particularly important in anti-doping control. wada-ama.org The method relies on measuring the ratio of stable isotopes, most commonly carbon-13 (¹³C) to carbon-12 (¹²C). dshs-koeln.de
Synthetic steroids are typically derived from plant sources and have a different ¹³C/¹²C ratio compared to steroids produced naturally in the human body. wada-ama.org When a urine sample shows an elevated concentration of a steroid or its metabolite, GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) can be employed. researchgate.net The sample is first purified, often using HPLC, to isolate the compound of interest. researchgate.netresearchgate.net It is then introduced into the GC-C-IRMS system, where it is combusted to CO₂, and the isotope ratio of the gas is measured. wada-ama.org A significant difference in the isotope ratio of a target compound compared to endogenous reference compounds can confirm the administration of a synthetic steroid. dshs-koeln.de IRMS methods have been developed that are capable of determining the ¹³C value of 6α-hydroxyandrostenedione, a stereoisomer of 6β-hydroxyandrostenedione, to confirm its origin in suspicious doping cases. nih.govresearchgate.net
Accelerator Mass Spectrometry (AMS) in Metabolic Tracing
Accelerator Mass Spectrometry (AMS) stands as an exceptionally sensitive analytical technique for quantifying rare, long-lived isotopes, making it invaluable for metabolic tracing studies. nih.gov Its primary application in pharmaceutical research involves the use of carbon-14 (B1195169) (¹⁴C)-labeled compounds to track their metabolic fate in vivo. nih.govresearchgate.net The principle of AMS involves accelerating ions to extremely high kinetic energies before mass analysis, which allows for the detection of isotopes at attomole (10⁻¹⁸ mol) sensitivity. nih.govradiocarbon.com This level of sensitivity is approximately 1,000 times greater than conventional methods like liquid scintillation counting, enabling the administration of microdoses of radiolabeled compounds to human subjects with minimal radiation exposure. tno-pharma.comtno.nl
In the context of 6beta-Hydroxyandrostenedione, a ¹⁴C-labeled version of the compound or its precursor, androstenedione (B190577), can be administered to trace its metabolic pathways, distribution, and excretion. researchgate.netglowm.com By combining high-performance liquid chromatography (HPLC) with AMS, researchers can generate detailed metabolite profiles from plasma, urine, or fecal samples. nih.govpharmaron.com This "microtracing" approach allows for the comprehensive characterization of all metabolites, including minor ones, providing crucial data for understanding the complete metabolic picture of this compound. tno-pharma.comresearchgate.net The exquisite sensitivity of AMS means that even metabolites present at very low concentrations (sub-pg/mL) can be accurately quantified. pharmaron.com While direct studies detailing AMS for this compound are not prevalent, the established use of AMS for other steroids and xenobiotics provides a strong precedent for its application in elucidating its metabolic fate. researchgate.nettno.nl
Table 1: Key Features of Accelerator Mass Spectrometry in Metabolic Tracing
Sample Preparation and Derivatization Strategies for Biological Matrices
The accurate measurement of this compound in biological samples such as plasma, serum, or urine necessitates meticulous sample preparation to remove interfering substances and concentrate the analyte. nih.govphenomenex.com
Extraction and Purification Methods
The initial step in sample preparation is the extraction of the steroid from the complex biological matrix. Two primary techniques are widely employed: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). nih.govplos.org
Liquid-Liquid Extraction (LLE) involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. libretexts.orgchromatographyonline.com The choice of solvent is critical and depends on the polarity of the steroid. For steroids like this compound, organic solvents such as ethyl acetate (B1210297) or diethyl ether are commonly used. nih.gov The pH of the aqueous phase can be adjusted to optimize the extraction of specific steroids, although care must be taken as highly alkaline conditions can negatively impact the recovery of some hydroxylated steroids. researchgate.net While effective, LLE can sometimes be labor-intensive and may lead to the formation of emulsions that complicate phase separation. libretexts.orgphenomenex.com
Solid-Phase Extraction (SPE) is often preferred for its efficiency, reproducibility, and ability to provide cleaner extracts compared to LLE. nih.govphenomenex.com In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent. windows.net For steroid analysis, reversed-phase sorbents like C18 are frequently used. nih.govplos.orgthermofisher.com The process typically involves loading the sample, washing the column to remove contaminants (e.g., with water), and finally eluting the steroids with a solvent like ethyl acetate or methanol. nih.govplos.org Automated SPE systems can process numerous samples simultaneously, enhancing throughput in clinical and research settings. nih.govplos.org
Table 2: Comparison of Extraction Methods for Steroids
Acetylation and Other Derivatization Approaches
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), steroids require derivatization. This chemical modification process is essential to increase the volatility and thermal stability of the analytes, which is necessary for their passage through the gas chromatograph. sigmaaldrich.comnih.gov Derivatization also improves chromatographic properties and can enhance mass spectrometric sensitivity. nih.gov
Acetylation is a common derivatization technique used for steroids containing hydroxyl groups. researchgate.net In this process, an acetylating agent, such as acetic anhydride, is used to convert the hydroxyl groups (-OH) into acetate esters. This reaction is often performed after the initial extraction and purification steps. For instance, a method for analyzing steroids in urine may involve enzymatic hydrolysis, extraction, and then acetylation of the dried extract before GC-MS analysis. researchgate.net This approach has been specifically applied in methods developed for isotope ratio mass spectrometry (IRMS) of steroids, including 6α-hydroxy-androstenedione, where acetylation is performed between HPLC purification steps. researchgate.net
Silylation is another widely used derivatization method for steroids. researchgate.net Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with active hydrogens on hydroxyl and ketone groups to form more volatile and stable trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.comnih.gov The choice between acetylation and silylation depends on the specific steroids being analyzed and the analytical goals, as different derivatives can offer varying stability and mass fragmentation patterns. researchgate.net
Method Validation Principles in Steroid Profiling
To ensure that an analytical method for this compound provides reliable and accurate results, it must be thoroughly validated. woah.orgnih.gov Method validation is a critical requirement in regulated environments, such as clinical diagnostics and anti-doping analysis. unodc.org The key validation parameters are defined by international guidelines and include selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). woah.orgscielo.br
Selectivity/Specificity: The method must demonstrate the ability to unequivocally measure this compound in the presence of other components expected to be in the sample, such as endogenous steroids, metabolites, and matrix components. unodc.orgscielo.br This is typically assessed by analyzing blank matrix samples from different sources to check for interferences at the retention time of the analyte. woah.org
Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. woah.org A calibration curve is generated by analyzing standards at several concentration levels. plos.org For steroid assays, the range should typically cover from 80% to 120% of the expected concentration. scielo.br
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the closeness of agreement between a series of measurements from the same sample. nih.gov Accuracy is often determined by analyzing quality control (QC) samples spiked with known concentrations of the analyte, while precision is evaluated at different levels: repeatability (intra-assay) and intermediate precision (inter-assay). nih.gov For bioanalytical methods, acceptance criteria are often set at ±15% deviation from the nominal value for accuracy and a coefficient of variation (CV) of ≤15% for precision. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. woah.org The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. plos.orgnih.gov The LOQ is a critical parameter for assays measuring low levels of endogenous steroids. unnes.ac.id
Table 3: Key Parameters for Analytical Method Validation in Steroid Profiling
Table of Mentioned Compounds
Regulation of 6beta Hydroxylation Pathways in Biological Systems
Endogenous Factors Influencing 6β-Hydroxylase Activity
The rate of 6β-hydroxylation is not static; it is dynamically modulated by the body's internal environment, particularly by hormones and the interplay between different metabolic pathways.
Hormonal Regulation within Steroidogenic Tissues
The expression and activity of CYP enzymes, particularly those in the CYP3A subfamily responsible for 6β-hydroxylation of androstenedione (B190577), are significantly influenced by the hormonal milieu within steroidogenic tissues like the adrenal glands and gonads. nih.govpublish.csiro.au The production of steroid hormones in these tissues is tightly controlled by trophic hormones, which in turn regulate the levels of steroidogenic enzymes. nih.govresearchgate.net
Glucocorticoids, such as cortisol in humans and corticosterone (B1669441) in rodents, are potent regulators of CYP3A enzymes. tandfonline.com Studies have shown that glucocorticoids can induce the expression of CYP3A4, the primary enzyme responsible for 6β-hydroxylation of androgens in the human liver. tandfonline.comnih.gov This induction is often mediated through the glucocorticoid receptor (GR). oup.comnih.gov For instance, dexamethasone, a synthetic glucocorticoid, has been demonstrated to increase CYP3A mRNA and protein expression in both human and rodent liver cells. tandfonline.com This suggests a direct link between stress responses, which elevate glucocorticoid levels, and the metabolism of androgens like androstenedione.
Furthermore, there is extensive crosstalk between glucocorticoids and sex steroids (androgens and estrogens) that can modulate metabolic pathways. oup.comnih.govresearchgate.netoup.com This interaction can be bidirectional, with sex steroids also influencing glucocorticoid action. nih.gov The balance and interaction between these hormonal systems are crucial for maintaining metabolic homeostasis. mdpi.com In some contexts, the regulation of CYP3A enzymes by glucocorticoids may involve other nuclear receptors like the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). oup.comnih.govmaayanlab.cloud
The regulation is not limited to glucocorticoids. Other hormones, such as growth hormone and thyroid hormones, have also been shown to directly affect CYP3A4 expression in human hepatocytes. nih.govresearchgate.net For example, growth hormone treatment can substantially increase CYP3A4 gene expression, while triiodothyronine (a thyroid hormone) can lead to a marked reduction in its activity. nih.govresearchgate.net
Metabolic Cross-Talk and Enzyme Modulation
The activity of 6β-hydroxylase enzymes is also subject to modulation by other metabolic pathways and endogenous substances. This "metabolic cross-talk" ensures that steroid metabolism is integrated with other cellular processes. For instance, the metabolism of lipids and steroid hormones is interconnected, with cholesterol serving as the precursor for all steroid hormones. ijbs.com
The enzymes responsible for 6β-hydroxylation are part of the larger cytochrome P450 superfamily, which metabolizes a wide array of endogenous and exogenous compounds. maayanlab.cloudwikipedia.org The presence of other substrates or inhibitors can therefore influence the rate of 6β-hydroxyandrostenedione formation. For example, certain bile acids, which are also metabolized by CYP3A enzymes, can regulate their expression. nih.govwikipedia.org Lithocholic acid, a secondary bile acid, can be hydroxylated at the 6β-position by CYP3A10 in hamsters, an enzyme that also actively metabolizes steroid hormones. nih.govwikipedia.org This indicates a competitive or regulatory interaction between bile acid and steroid metabolism pathways.
Furthermore, the redox state of the cell and the availability of co-factors like NADPH, which provides the necessary electrons for P450-mediated reactions, are critical for enzyme function. mdpi.comuniprot.org Any alterations in cellular energy metabolism could indirectly affect 6β-hydroxylase activity.
Genetic and Transcriptional Control of CYP Enzymes
The expression of CYP enzymes, particularly CYP3A4, is under intricate genetic and transcriptional control, leading to significant inter-individual variability in steroid metabolism. nih.govresearchgate.net The CYP3A4 gene has a complex regulatory region with multiple binding sites for various transcription factors. nih.govresearchgate.net
Key nuclear receptors that govern the transcription of CYP3A4 include the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). maayanlab.cloudwikipedia.orgnih.govpeerj.com These receptors are activated by a wide range of endogenous and exogenous compounds, including steroids themselves. wikipedia.org Upon activation, these receptors form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific response elements in the promoter region of the CYP3A4 gene, thereby initiating or enhancing its transcription. wikipedia.org
Other transcription factors also play a role in the hepatic expression of CYP3A4, including members of the CCAAT/enhancer-binding protein (C/EBP) family and hepatocyte nuclear factors (HNFs). nih.govresearchgate.net The coordinated action of these various factors ensures the tissue-specific and hormonally regulated expression of the enzyme. nih.govresearchgate.net
Genetic polymorphisms within the CYP3A4 gene and its regulatory regions can lead to variations in enzyme expression and activity. nih.govresearchgate.netpeerj.com For example, certain single nucleotide polymorphisms (SNPs) have been associated with decreased CYP3A4 activity. wikipedia.orgpeerj.com This genetic variability is a major reason for the observed differences in drug metabolism and steroid hormone clearance among individuals.
| Regulator | Receptor/Factor | Effect on CYP3A4 Expression | Mechanism |
| Glucocorticoids | Glucocorticoid Receptor (GR) | Induction | Direct binding to GR, which can then influence PXR and CAR expression, or directly act on CYP3A gene promoters. tandfonline.comoup.comnih.gov |
| Xenobiotics | Pregnane X Receptor (PXR) | Induction | Ligand binding to PXR, heterodimerization with RXR, and binding to response elements in the CYP3A4 promoter. maayanlab.cloudwikipedia.org |
| Various Compounds | Constitutive Androstane Receptor (CAR) | Induction | Ligand binding to CAR, heterodimerization with RXR, and binding to response elements. maayanlab.cloudpeerj.com |
| Vitamin D | Vitamin D Receptor (VDR) | Induction | Activation of VDR which forms a heterodimer and binds to response elements. maayanlab.cloud |
| Estrogens | Estrogen Receptor alpha (ERα) | Regulation | Direct regulation of CYP3A4/5 transcription. peerj.com |
| Thyroid Hormone (T3) | - | Reduction | Acts directly on hepatocytes to reduce CYP3A4 mRNA and protein levels. nih.govresearchgate.net |
| Growth Hormone | - | Enhancement | Acts directly on hepatocytes to increase CYP3A4 gene expression. nih.govresearchgate.net |
Comparative Analysis of 6β-Hydroxylation Across Species
The 6β-hydroxylation of androstenedione and other steroids shows considerable variation across different species, which is a critical consideration in preclinical drug development and toxicological studies. almazovcentre.ru These differences arise from variations in the expression, substrate specificity, and regulation of CYP3A enzymes.
In humans, CYP3A4 is the predominant enzyme responsible for the 6β-hydroxylation of androgens like testosterone (B1683101) and androstenedione in the liver. wikipedia.orgdntb.gov.uaresearchgate.net This metabolic pathway is a major route for steroid clearance. ebi.ac.uk Monkeys also exhibit significant testosterone 6β-hydroxylase activity, comparable to humans, and possess CYP3A enzymes. nih.gov
In contrast, while dogs have intestinal CYP3A enzymes and moderate testosterone 6β-hydroxylase activity, it is generally lower than in humans and monkeys. nih.gov Rats also possess CYP3A enzymes that carry out 6β-hydroxylation of steroids. nih.govnih.gov However, the specific isoforms and their regulation can differ from humans. For example, studies have shown that in female rats, high doses of androstenedione can induce the formation of 6β-hydroxytestosterone. ebi.ac.uk Hamsters express CYP3A10, which is responsible for the 6β-hydroxylation of lithocholic acid and also actively metabolizes steroid hormones. nih.gov
These interspecies differences are important. For instance, the 6β-hydroxylation of ethinylestradiol is a minor metabolic pathway in humans (<5%) but constitutes a significant portion (~30%) of its hepatic clearance in rats. This highlights the challenges in extrapolating metabolic data from animal models to humans.
| Species | Primary CYP3A Isoform(s) Involved | Relative 6β-Hydroxylation Activity (Testosterone/Androstenedione) | Key Regulatory Notes |
| Human | CYP3A4, CYP3A5 | High | Induced by glucocorticoids, various xenobiotics via PXR and CAR. tandfonline.commaayanlab.cloudwikipedia.org |
| Monkey | CYP3A orthologs | High, comparable to humans | Possess significant testosterone 6β-hydroxylase activity. nih.gov |
| Dog | CYP3A orthologs | Moderate | Lower activity compared to humans and monkeys. nih.gov |
| Rat | CYP3A1, CYP3A2, CYP3A23 | Moderate to High | Induced by glucocorticoids and certain xenobiotics. nih.govnih.gov Androstenedione can induce its own metabolism. ebi.ac.uk |
| Hamster | CYP3A10 | Active | Also metabolizes bile acids like lithocholic acid. nih.gov |
This comparative data underscores the species-specific nature of steroid metabolism, driven by the evolution and differential regulation of the cytochrome P450 enzyme superfamily. wikipedia.org
Investigative Methodologies in 6beta Hydroxyandrostenedione Research
In Vitro Enzyme Kinetic Studies
In vitro enzyme kinetic studies are fundamental to understanding the biochemical transformation of androstenedione (B190577) into 6beta-hydroxyandrostenedione. These methods allow researchers to isolate specific enzymatic reactions and quantify their efficiency and regulation.
Microsomal Incubation Systems
Microsomal incubation systems are a cornerstone for studying phase I metabolism of steroids. Microsomes, which are vesicles formed from the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP) enzymes responsible for oxidative metabolism.
In typical experiments, microsomes are isolated from tissues, most commonly the liver, but also from other steroidogenic tissues like the adrenal glands. nih.gov These preparations are then incubated with the substrate, androstenedione, in the presence of necessary cofactors, primarily NADPH, which provides the reducing equivalents for the CYP enzyme cycle. nih.gov Studies using human liver microsomal fractions have demonstrated that 6beta-hydroxylation is the predominant route of NADPH-dependent oxidative metabolism for androstenedione, as well as for testosterone (B1683101) and progesterone (B1679170), accounting for 75% or more of the total hydroxylated products. nih.gov
The reaction products are extracted and analyzed, often using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). By correlating the rates of 6beta-hydroxylation across microsomal preparations from different individuals with the activity of specific CYP enzymes, researchers have identified the major catalyst. High correlations (r > 0.95) between the 6beta-hydroxylation rates of testosterone, androstenedione, and progesterone suggest that a single primary enzyme is responsible for this reaction in human liver microsomes. nih.gov Further studies using selective chemical inhibitors or antibodies raised against specific P450s have confirmed that an enzyme from the CYP3A subfamily, P450NF (now known as CYP3A4), is the principal catalyst for steroid 6beta-hydroxylation. nih.gov
Recombinant Enzyme Systems
To pinpoint the exact enzyme responsible for a specific metabolic step, researchers utilize recombinant enzyme systems. This involves expressing a single human CYP gene (e.g., CYP3A4, CYP3A5, CYP2C9) in a host system, such as insect cells or bacteria, that lacks endogenous P450 activity. capes.gov.brdrugbank.com The purified recombinant enzyme is then reconstituted with NADPH-cytochrome P450 reductase (and sometimes cytochrome b5) to create a functional monooxygenase system. nih.gov
Incubating androstenedione and other anabolic steroids with various recombinant human CYP enzymes has provided definitive evidence for the catalytic activity. Studies show that recombinant CYP3A4 efficiently produces 6beta-hydroxy metabolites from testosterone, metandienone, and boldenone. capes.gov.brdrugbank.com Conversely, when the same steroids were incubated with recombinant CYP2C9, no 6beta-hydroxylated products were formed. capes.gov.brdrugbank.com Recombinant CYP2B6 showed only trace activity for this reaction with testosterone as a substrate. capes.gov.brdrugbank.com These findings conclusively identify CYP3A4 as the primary enzyme for the 6beta-hydroxylation of androstenedione. capes.gov.brdrugbank.com
These systems are also crucial for determining detailed enzyme kinetic parameters, such as the Michaelis constant (K_m) and maximal velocity (V_max). While direct kinetic data for this compound formation is not always published, data for the analogous reaction with testosterone provides insight into the enzyme's behavior.
| Enzyme System | Substrate | K_m (μM) | V_max (pmol/min/pmol P450) | Source |
| Recombinant CYP3A4 | Testosterone | 23.2 - 29.3 | 3.7 - 44.2 | nih.gov |
| Recombinant CYP3A5 | Testosterone | ~46 - 58 | ~1.4 - 27.8 | drugbank.com |
| Human Liver Microsomes | Testosterone | 23.2 - 40.0 | 31.1 - 44.2 | nih.gov |
Table 1: Comparative kinetic parameters for testosterone 6β-hydroxylation by recombinant CYP3A enzymes and human liver microsomes. K_m and V_max values can vary based on the specific reconstitution system (e.g., lipid composition, protein ratios).
Application of Cell Culture Models for Steroid Metabolism Studies
Cell culture models provide a more integrated system than isolated microsomes, offering insights into cellular uptake, multi-step metabolic pathways, and conjugation reactions within an intact cell. Various cell lines are employed to study the formation of this compound and related steroid metabolites.
Human hepatocyte-derived cell lines such as HepG2, Huh-7, and HA22T are frequently used to model liver metabolism of androgens like androstenedione. nih.govnih.gov Studies have shown that these cell lines exhibit divergent metabolic profiles. For example, after incubation with androstenedione, HepG2 cells show high aromatase activity, converting the androgen to estrogens, while HA22T and Huh-7 cells show different balances of 5alpha- versus 5beta-reduction. nih.gov While these particular studies focused on other pathways, the models are fully capable of investigating 6beta-hydroxylation, providing a view of how it competes with other metabolic routes. nih.govnih.gov The use of 3D culture systems, such as cells grown in alginate beads, can further enhance the expression of liver-specific functions, including cytochrome P450 activities, making these models more representative of in vivo conditions. nih.gov
Primary hepatocyte cultures, from humans or other species like pigs, offer a model that is even closer to the in vivo state, though they are often less readily available. plos.orgresearchgate.net These models have been used to show that while hydroxylated metabolites like this compound are major products in vitro, they are often found as minor metabolites in vivo, highlighting differences between experimental systems. researchgate.net
Isotopic Labeling and Tracing Techniques in Metabolic Research
Isotopic labeling is a powerful technique used to trace the fate of a molecule through complex biological systems. By replacing one or more atoms in a precursor molecule with a heavier, stable isotope (e.g., Deuterium, ²H; Carbon-13, ¹³C) or a radioactive isotope (e.g., Tritium, ³H; Carbon-14 (B1195169), ¹⁴C), researchers can track the original molecule and its metabolites.
In the context of this compound research, androstenedione labeled with ³H or ¹⁴C has been infused into human subjects to study its metabolism in peripheral tissues like muscle and adipose tissue in vivo. nih.gov Blood samples taken from these tissues allow for the calculation of metabolite formation, demonstrating the interconversion between androstenedione and testosterone. nih.gov
Similarly, deuterium-labeled steroids have been synthesized and used in perfusion or incubation studies with animal tissues, such as the equine testis. nih.gov By incubating deuterium-labeled dehydroepiandrosterone (B1670201), researchers could confirm its conversion to labeled testosterone and androstenedione using GC-MS. nih.gov Another study used ³H-labeled androstenedione to monitor its aromatization by placental enzymes, tracking the release of tritiated water (³H₂O) as a direct measure of the reaction. oup.com These tracer studies are invaluable for confirming metabolic pathways and quantifying the flux through different routes without ambiguity. oup.comuu.nl
Chemical Synthesis of Reference Compounds and Analogs
The unambiguous identification and quantification of metabolites in biological samples require pure, chemically synthesized reference standards. The chemical synthesis of this compound is therefore a critical component of research in this area.
One documented method starts with androst-4-ene-3,17-dione. prepchem.com The initial step involves converting it to its enol acetate (B1210297) form, 3-acetoxyandrosta-3,5-dien-17-one. This intermediate is then subjected to epoxidation and hydrolysis using an agent like meta-chloroperbenzoic acid (m-CPBA). prepchem.com This reaction yields a mixture of the 6beta- and 6alpha-hydroxy isomers, with the 6beta form being predominant (approximately a 4:1 ratio). prepchem.com The desired this compound can then be purified from this mixture by recrystallization from a solvent system like ethyl acetate-hexane. prepchem.com
More recent synthetic approaches have also been developed. One such method involves the oxidation of a 3,5-diene steroid precursor using a dirhodium catalyst in the presence of tert-butylhydroperoxide. researchgate.netnih.gov This reaction was successfully used to synthesize this compound, which then served as an authentic standard to confirm its formation by the CYP3A4 enzyme. researchgate.netnih.gov
Proteomic and Metabolomic Approaches in Steroid Pathway Characterization
Proteomics and metabolomics provide a systems-level view of steroid biosynthesis and metabolism. These "omics" technologies allow for the comprehensive analysis of proteins (enzymes) and small molecules (metabolites) in a biological sample, respectively.
Metabolomics, particularly using mass spectrometry-based platforms (e.g., LC-MS/MS), enables the simultaneous profiling of a large panel of steroid hormones and their metabolites from biological fluids like serum and urine. nih.govoup.com This approach, often called steroid metabolome profiling, can reveal alterations in entire steroidogenic pathways that are characteristic of certain diseases, such as disorders of adrenal steroid biosynthesis or idiopathic inflammatory myopathy. nih.govfrontiersin.org By mapping the detected metabolites onto known pathways, researchers can identify enzymatic blocks or upregulations. oup.com this compound is one of many metabolites included in these comprehensive profiles, providing data on its relative abundance in various physiological or pathological states. nih.govfrontiersin.orgmedrxiv.org
Proteomic analyses of steroidogenic tissues (e.g., adrenal glands, gonads) and subcellular fractions like lipid droplets have been used to identify and quantify the expression levels of key steroidogenic enzymes, including various cytochrome P450s and hydroxysteroid dehydrogenases. nih.govoup.com This helps to characterize the full enzymatic machinery available within a cell or tissue for steroid synthesis and metabolism, providing a crucial context for the metabolomic findings. nih.gov
Computational and Modeling Approaches in Enzyme-Substrate Interactions
Computational and modeling approaches are indispensable tools for investigating the intricate interactions between enzymes and their substrates, such as the binding of androstenedione and its metabolites to cytochrome P450 enzymes. These methods provide a molecular-level understanding that complements experimental data.
The interaction between an enzyme and its substrate is the first step in catalysis, forming an enzyme-substrate complex. anilmishra.name Two primary models describe this interaction: the "lock and key" hypothesis and the "induced fit" model. anilmishra.namestpius.ac.in The former suggests a rigid, pre-shaped active site complementary to the substrate, while the more widely accepted induced-fit model posits that the enzyme's active site is flexible and changes conformation upon substrate binding to achieve a snug fit. anilmishra.namestpius.ac.innumberanalytics.com This conformational change can strain the substrate's bonds and orient catalytic groups, facilitating the chemical reaction. anilmishra.name
Molecular docking is a prominent computational technique used to predict how a substrate binds to the active site of an enzyme. researchgate.net This method has been applied to study how steroid hormones interact with CYP3A4 and CYP3A5, the major human enzymes responsible for 6β-hydroxylation. ualberta.ca Docking simulations can calculate interaction energies and help explain differences in substrate affinity (Km) and maximum reaction velocity (Vmax). ualberta.ca For example, a study comparing testosterone, progesterone, and cortisol 6β-hydroxylation by CYP3A4 and CYP3A5 used molecular docking to partially explain the observed differences in enzymatic affinity, relating them to the accessibility of the substrates to the enzyme's heme group. ualberta.ca
Quantitative Structure-Activity Relationship (QSAR) models are another computational approach. nih.gov These models correlate the chemical structure of compounds with their biological activity, such as their ability to inhibit an enzyme. researchgate.net For steroid-like compounds, QSAR can be used to predict aromatase inhibitory activity, which is crucial as aromatase converts androstenedione to estrogens. researchgate.net By combining molecular docking with QSAR, researchers can identify key structural features required for optimal binding and inhibition, such as the importance of hydrogen bonds with specific amino acid residues like MET374 in the aromatase active site. researchgate.net
More advanced computational frameworks are continuously being developed. For instance, progressive conditional deep learning models like MESI (Multi-purpose Enzyme-Substrate Interaction) aim to provide a unified prediction paradigm for various downstream tasks related to enzyme catalysis, including the identification of active sites without requiring structural information. sciety.org These in silico models are crucial for screening large databases of compounds, predicting enzyme inhibition, and designing new molecules with desired metabolic profiles, thereby accelerating research and drug development. nih.govnumberanalytics.com
| Steroid Substrate | Enzyme | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|
| Testosterone | CYP3A4 | Km (μM) | ~50 (approx. from graph) | ualberta.ca |
| Testosterone | CYP3A5 | Km (μM) | ~100 (approx. from graph) | ualberta.ca |
| Progesterone | CYP3A4 | Km (μM) | ~25 (approx. from graph) | ualberta.ca |
| Progesterone | CYP3A5 | Km (μM) | ~50 (approx. from graph) | ualberta.ca |
| Androstenedione | BaCYP106A6 | Kd (μM) | 36.64 | jmb.or.kr |
Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity. Kd (dissociation constant) is a measure of binding affinity.
Q & A
Q. How should longitudinal studies on 6β-Hydroxyandrostenedione’s endocrine effects account for inter-individual variability?
- Methodological Answer : Implement mixed-effects models to partition variance between subject-specific and population-level effects. Stratify cohorts by covariates (e.g., age, baseline hormone levels) and use principal component analysis (PCA) to reduce dimensionality. Integrate metabolomics data to identify biomarkers of response variability .
Key Methodological Considerations
- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess causality in observational studies .
- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, as emphasized by the Beilstein Journal of Organic Chemistry .
- Ethical Compliance : For human studies, adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol design .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
